1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Description
1-[8-(Pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core fused with a pyrrolidine-2,5-dione (succinimide) moiety. The pyrazine-2-carbonyl group at the 8-position of the bicyclic scaffold distinguishes it from related analogs. Such structural motifs are commonly explored in medicinal chemistry for their ability to modulate enzyme activity, particularly in neurological and oncological targets .
Properties
IUPAC Name |
1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14-3-4-15(22)20(14)12-7-10-1-2-11(8-12)19(10)16(23)13-9-17-5-6-18-13/h5-6,9-12H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGVTCUMMXECRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=NC=CN=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of a rhodium (II) complex and a chiral Lewis acid binary system, which ensures high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 8-Azabicyclo[3.2.1]octane Derivatives
Physicochemical Properties
- Lipophilicity: The pyrazine-2-carbonyl group in the target compound offers moderate lipophilicity (clogP ~1.5), balancing membrane permeability and aqueous solubility. In contrast, dichlorophenoxy derivatives () have higher clogP (~3.0), favoring CNS penetration but risking off-target toxicity .
- Hydrogen-Bonding Capacity : The succinimide moiety provides two hydrogen-bond acceptors (carbonyl oxygens), critical for target engagement in enzymes like kinases or proteases .
Biological Activity
The compound 1-[8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is a derivative of the azabicyclo[3.2.1]octane structure, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent and a modulator of various receptor systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Pharmacological Properties
- Antitumor Activity : Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HT29 (colorectal cancer). The compound exhibited an IC50 of 0.78 μM for MCF7 and 0.92 μM for HT29 cells, indicating potent antiproliferative activity .
- Mechanism of Action : The biological mechanism underlying the antitumor effects appears to involve cell cycle arrest and apoptosis induction. In vitro studies demonstrated that the compound disrupts the cell cycle phases, increasing the population in the G1/G0 phase while decreasing it in G2/M phases. Additionally, it was found to inhibit anti-apoptotic proteins such as Bcl-2 .
- NAAA Inhibition : The compound's structural analogs have been investigated for their ability to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory responses. Compounds with similar azabicyclo structures have shown low nanomolar inhibition (IC50 = 0.042 μM) against NAAA, suggesting a potential role in managing inflammation .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the azabicyclo framework influence biological activity:
| Compound | Modifications | IC50 (μM) | Activity |
|---|---|---|---|
| ARN19689 | Ethoxymethyl side chain on pyrazine | 0.042 | High NAAA inhibition |
| Compound S2 | Pyrazoline-substituted pyrrolidine | 0.78 (MCF7) | Antitumor activity |
| Compound 39 | Various aliphatic chains | 0.33 | Enhanced potency against NAAA |
These findings indicate that specific substitutions can significantly enhance the efficacy of these compounds against targeted biological pathways.
Case Studies
- Antitumor Efficacy in Vivo : In xenograft models using HT29 cells, the compound demonstrated significant tumor regression with a maximum tumor growth inhibition (TGI) of 66% when administered via intraperitoneal route at a dose of 50 mg/kg .
- NAAA Inhibition Studies : A series of pyrazole azabicyclo[3.2.1]octane derivatives were screened for NAAA inhibition, leading to the identification of several potent inhibitors with promising pharmacokinetic profiles and systemic availability .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
Key steps include nucleophilic substitution under reflux with anhydrous potassium carbonate in DMF, followed by recrystallization from ethyl acetate or acetone for purification . Optimization should employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent ratios, reaction time) and identify critical factors. Statistical tools like response surface methodology can minimize experimental runs while maximizing yield and purity .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- Single-crystal X-ray diffraction is essential for resolving stereochemistry and conformational analysis, particularly for bicyclo[3.2.1]octane and pyrrolidine-dione moieties .
- ¹H/¹³C NMR identifies substituent environments (e.g., pyrazine carbonyl protons at δ ~8.5–9.0 ppm).
- IR spectroscopy confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and hydrogen bonding patterns .
Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Use quantum chemical calculations (e.g., DFT) to map reaction pathways and predict transition states for functional group modifications .
- Molecular docking and MD simulations assess interactions with biological targets (e.g., enzymes or receptors). For example, pyrazine substituents may influence binding affinity via π-π stacking or hydrogen bonding .
- Reaction path search algorithms (e.g., artificial force-induced reaction method) can propose novel synthetic routes .
Advanced: How should researchers resolve contradictions in structure-activity relationship (SAR) data when modifying the bicyclo[3.2.1]octane core?
Methodological Answer:
- Perform systematic SAR studies by introducing substituents (e.g., alkyl, aryl, or heterocyclic groups) at the 3-position of the bicyclo[3.2.1]octane.
- Use free-energy perturbation (FEP) simulations to quantify substituent effects on binding thermodynamics .
- Validate hypotheses with in vitro assays (e.g., enzyme inhibition or cell viability) and cross-reference with crystallographic data to identify steric/electronic mismatches .
Advanced: What experimental strategies are effective for identifying and mitigating byproduct formation during synthesis?
Methodological Answer:
- HPLC-MS and LC-TOF detect low-abundance byproducts (e.g., regioisomers from incomplete acylation) .
- Reaction monitoring via in-situ FTIR or Raman spectroscopy tracks intermediate formation and side reactions.
- Apply green chemistry principles (e.g., solvent substitution or catalytic additives) to suppress undesired pathways. For example, replacing DMF with cyclopentyl methyl ether (CPME) reduces carbamate byproducts .
Basic: What purification techniques are optimal for isolating the target compound post-synthesis?
Methodological Answer:
- Recrystallization from acetone/ethyl acetate mixtures (1:3 v/v) achieves high purity for crystalline intermediates .
- Column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) separates non-polar impurities. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water) is recommended .
Advanced: How can researchers leverage hybrid computational-experimental workflows to accelerate reaction discovery?
Methodological Answer:
- Integrate high-throughput screening with machine learning to prioritize reaction conditions. For example, train models on historical data (e.g., solvent polarity, catalyst loading) to predict yields .
- Use automated reaction platforms coupled with real-time analytics (e.g., flow NMR) to validate computational predictions .
Advanced: What are the challenges in correlating in vitro bioactivity with in vivo efficacy for derivatives of this compound?
Methodological Answer:
- Address pharmacokinetic limitations (e.g., poor solubility or metabolic instability) by introducing hydrophilic groups (e.g., PEG chains) or prodrug moieties .
- Conduct ADMET profiling early in development:
- Caco-2 assays predict intestinal absorption.
- CYP450 inhibition studies assess metabolic liability.
- Plasma protein binding measurements guide dosing adjustments .
Basic: What functional group modifications are synthetically accessible to enhance physicochemical properties?
Methodological Answer:
- Pyrazine ring functionalization : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) to modulate electronic density and improve solubility .
- Pyrrolidine-2,5-dione modifications : Replace the dione with thioamide or urea moieties to alter hydrogen-bonding capacity .
Advanced: How can researchers validate the conformational stability of the bicyclo[3.2.1]octane scaffold under physiological conditions?
Methodological Answer:
- Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products.
- Use NMR relaxation experiments (e.g., T₁ρ measurements) to assess ring puckering dynamics in solution .
- Molecular dynamics simulations (explicit solvent models) predict conformational changes in aqueous or lipid environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
